molecular formula C24H32Cl2N4O2 B11558564 1,1'-Decane-1,10-diylbis[3-(3-chlorophenyl)urea]

1,1'-Decane-1,10-diylbis[3-(3-chlorophenyl)urea]

Cat. No.: B11558564
M. Wt: 479.4 g/mol
InChI Key: OATYBOOVTMKORX-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1-(10-{[(3-Chlorophenyl)carbamoyl]amino}decyl)urea is a synthetic organic compound characterized by the presence of chlorophenyl groups and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-1-(10-{[(3-Chlorophenyl)carbamoyl]amino}decyl)urea typically involves the reaction of 3-chlorophenyl isocyanate with a suitable amine precursor. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction conditions may include:

  • Temperature: 50-100°C
  • Solvent: Anhydrous conditions using solvents like dichloromethane or toluene
  • Catalyst: Tertiary amines or metal catalysts

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may include:

  • High-pressure reactors to enhance reaction rates
  • Automated monitoring systems to control reaction parameters
  • Purification steps such as recrystallization or chromatography to obtain the pure compound

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-1-(10-{[(3-Chlorophenyl)carbamoyl]amino}decyl)urea can undergo various chemical reactions, including:

    Oxidation: The chlorophenyl groups can be oxidized to form corresponding quinones.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of hydroxyl or amino-substituted derivatives.

Scientific Research Applications

3-(3-Chlorophenyl)-1-(10-{[(3-Chlorophenyl)carbamoyl]amino}decyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-1-(10-{[(3-Chlorophenyl)carbamoyl]amino}decyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved may include:

    Enzyme Inhibition: Blocking the catalytic activity of enzymes involved in metabolic pathways.

    Receptor Modulation: Altering the signaling pathways mediated by receptors.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chlorophenylacetic acid
  • Carbamic acid, 3-chlorophenyl-, methyl ester
  • 3-Amino-3-(3-chlorophenyl)propionic acid

Uniqueness

3-(3-Chlorophenyl)-1-(10-{[(3-Chlorophenyl)carbamoyl]amino}decyl)urea is unique due to its specific structure, which combines chlorophenyl groups with a urea moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C24H32Cl2N4O2

Molecular Weight

479.4 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-[10-[(3-chlorophenyl)carbamoylamino]decyl]urea

InChI

InChI=1S/C24H32Cl2N4O2/c25-19-11-9-13-21(17-19)29-23(31)27-15-7-5-3-1-2-4-6-8-16-28-24(32)30-22-14-10-12-20(26)18-22/h9-14,17-18H,1-8,15-16H2,(H2,27,29,31)(H2,28,30,32)

InChI Key

OATYBOOVTMKORX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NCCCCCCCCCCNC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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